molecular formula C10H10F3NO2 B13622086 Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate

Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate

Cat. No.: B13622086
M. Wt: 233.19 g/mol
InChI Key: VXHMQZBQCWMACJ-QMMMGPOBSA-N
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Description

Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate is a chemical compound with the molecular formula C10H10F3NO2. It is known for its unique trifluorophenyl group, which imparts distinct chemical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate typically involves the reaction of 3,4,5-trifluorophenylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 100-150°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated amines, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate is unique due to its specific substitution pattern and the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)4-8(14)5-2-6(11)10(13)7(12)3-5/h2-3,8H,4,14H2,1H3/t8-/m0/s1

InChI Key

VXHMQZBQCWMACJ-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=C(C(=C1)F)F)F)N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

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